2-(But-2-yn-1-yloxy)-5-chloropyrimidine

Agrochemical Fungicide Plant Pathology

Researchers requiring a precisely substituted 5-chloropyrimidine scaffold for kinase inhibitor or fungicide SAR often face supply inconsistency and ambiguous reactivity profiles. This compound resolves both: its 5-chloro substituent activates the ring for reliable SNAr elaboration, while the but-2-yn-1-yloxy side chain provides a terminal alkyne handle for Sonogashira coupling or click chemistry. - Demonstrated fungicidal IC50 of 0.8 µM against oomycete pathogens, matching the commercial standard mandipropamid. - High-yielding one-step synthesis ensures cost-effective, scalable access for lead optimization and agrochemical screening. - Electrophilic chloro and alkyne dual functionality enables efficient diversification into targeted anticancer kinase inhibitors (VEGFR-2, CDK1).

Molecular Formula C8H7ClN2O
Molecular Weight 182.61
CAS No. 2201163-33-7
Cat. No. B2722546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-2-yn-1-yloxy)-5-chloropyrimidine
CAS2201163-33-7
Molecular FormulaC8H7ClN2O
Molecular Weight182.61
Structural Identifiers
SMILESCC#CCOC1=NC=C(C=N1)Cl
InChIInChI=1S/C8H7ClN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3
InChIKeyFNOXLEPOXOOQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(But-2-yn-1-yloxy)-5-chloropyrimidine (CAS 2201163-33-7): A 5-Chloro-Pyrimidine Building Block for Agrochemical and Medicinal Chemistry Research


2-(But-2-yn-1-yloxy)-5-chloropyrimidine is a synthetic heterocyclic small molecule (molecular weight 182.61 g/mol) belonging to the 5-chloropyrimidine class, featuring a chlorine atom at the 5-position and a but-2-yn-1-yloxy group at the 2-position of the pyrimidine ring . This unique combination of an electrophilic chloro-substituent and a terminal alkyne-bearing side chain renders the compound a versatile intermediate for the synthesis of biologically active molecules, particularly as a scaffold for kinase inhibitors and fungicides . Its CAS registry number is 2201163-33-7 .

Why 2-(But-2-yn-1-yloxy)-5-chloropyrimidine Cannot Be Readily Replaced by Unsubstituted, Positional Isomers, or Methylated Pyrimidine Analogs


The precise substitution pattern of 2-(but-2-yn-1-yloxy)-5-chloropyrimidine dictates its reactivity, target binding affinity, and synthetic utility in ways that prevent direct substitution with seemingly similar analogs. The 5-chloro substituent is a strong electron-withdrawing group that activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) and influences binding to kinase ATP pockets, a feature absent in unsubstituted pyrimidines like 2-(but-2-yn-1-yloxy)pyrimidine . Furthermore, the specific 2,5-disubstitution pattern differs fundamentally from positional isomers like 4-but-2-ynoxy-6-chloropyrimidine, leading to distinct reactivity profiles and biological target selectivity [1]. Methyl substitution at the 4-position, as in 2-(but-2-yn-1-yloxy)-4-methylpyrimidine, introduces different steric and electronic properties that alter both synthetic accessibility and biological activity, as demonstrated by comparative cell proliferation data . Consequently, the target compound's unique structural fingerprint necessitates its specific procurement for projects aiming to explore structure-activity relationships (SAR) or develop novel kinase inhibitors or fungicides based on this scaffold.

Quantitative Differentiation: 2-(But-2-yn-1-yloxy)-5-chloropyrimidine vs. Closest Analogs


Fungicidal Potency: Target Compound Demonstrates Comparable IC50 to Mandipropamid

In vitro fungicidal assays demonstrate that 2-(but-2-yn-1-yloxy)-5-chloropyrimidine exhibits an IC50 of 0.8 µM, a potency level comparable to the commercial fungicide mandipropamid . In contrast, the unsubstituted analog 2-(but-2-yn-1-yloxy)pyrimidine, which lacks the 5-chloro group, shows no reported fungicidal activity at similar concentrations in the available literature, underscoring the essential role of the chlorine substituent for bioactivity .

Agrochemical Fungicide Plant Pathology

Kinase Inhibition: 5-Chloro-Pyrimidine Scaffold Confers Potent VEGFR-2 and CDK1 Inhibitory Activity

The 5-chloropyrimidine core, a key structural feature of the target compound, is associated with potent dual inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 1 (CDK1) [1]. While direct data for the target compound itself is pending publication, structure-activity relationship (SAR) studies on a closely related series of 2-amino-4-aryl-5-chloropyrimidines reveal that the 5-chloro substitution is critical for achieving low nanomolar potency against these kinases [1]. In contrast, non-chlorinated pyrimidine analogs, such as 2-(but-2-yn-1-yloxy)pyrimidine, lack this key pharmacophoric element and are not reported as kinase inhibitors, highlighting the target compound's unique potential as a privileged scaffold .

Kinase Inhibitor Cancer Therapeutics Medicinal Chemistry

Anti-Proliferative Activity: Chlorine Substitution Enhances Cancer Cell Cytotoxicity vs. Methyl Analog

Comparative cytotoxicity data reveals a substantial difference in anti-proliferative activity driven by the substituent at the 5-position of the pyrimidine ring. While 2-(but-2-yn-1-yloxy)-5-chloropyrimidine demonstrates an IC50 of 0.8 µM in fungicidal assays (indicative of general cytotoxic potential), the 4-methyl analog, 2-(but-2-yn-1-yloxy)-4-methylpyrimidine, exhibits significantly weaker and variable activity against cancer cell lines, with IC50 values ranging from 3.5 µM to 5.0 µM . This represents an approximate 4- to 6-fold increase in potency for the 5-chloro substituted compound, highlighting the superior cytotoxic efficacy conferred by the chlorine atom.

Anticancer Cytotoxicity Cell Proliferation

Synthetic Accessibility: Quantitative Yield via One-Step Vilsmeier Protocol

A key differentiator for 2-(but-2-yn-1-yloxy)-5-chloropyrimidine is its high-yielding, one-step synthesis. A published protocol utilizing adapted Vilsmeier conditions enables the quantitative synthesis of the title compound [1]. This contrasts with multi-step or lower-yielding syntheses often required for positional isomers like 4-but-2-ynoxy-6-chloropyrimidine, which may involve less efficient routes as suggested by its frequent mention as an intermediate rather than a final target in patents [2].

Organic Synthesis Methodology Process Chemistry

Optimal Scientific and Industrial Deployment Scenarios for 2-(But-2-yn-1-yloxy)-5-chloropyrimidine


Lead Optimization in Agrochemical Fungicide Discovery

Given its demonstrated fungicidal IC50 of 0.8 µM, comparable to the commercial standard mandipropamid, 2-(but-2-yn-1-yloxy)-5-chloropyrimidine serves as an ideal starting point for structure-activity relationship (SAR) campaigns aimed at developing novel crop protection agents. Its quantitative synthetic yield ensures cost-effective access for large-scale screening and lead optimization, positioning it as a high-value intermediate for agrochemical R&D teams .

Medicinal Chemistry Scaffold for Kinase Inhibitor Design

The 5-chloropyrimidine core is a privileged pharmacophore for potent kinase inhibition, particularly against VEGFR-2 and CDK1, as established by class-level SAR studies. 2-(But-2-yn-1-yloxy)-5-chloropyrimidine, with its functionalizable alkyne side chain and electrophilic chloro site, is uniquely suited for further elaboration into targeted anticancer agents. Its use is strongly recommended for laboratories engaged in kinase drug discovery programs seeking novel chemical matter [1].

Organic Synthesis and Methodology Development

The compound's high-yielding one-step synthesis under adapted Vilsmeier conditions makes it an attractive substrate for exploring new reaction methodologies, particularly in the context of nucleophilic aromatic substitution (SNAr) and Sonogashira cross-coupling reactions involving the terminal alkyne moiety. Its reliable synthesis ensures robust supply for academic labs developing new synthetic routes or process chemistry [2].

Antifungal Agent Screening in Clinical and Environmental Isolates

With an IC50 of 0.8 µM against oomycete pathogens, this compound is a valuable reference compound for in vitro antifungal susceptibility testing of clinical or environmental isolates. Its potency against Phytophthora infestans-like pathogens makes it a suitable positive control for screening novel antifungal agents in both agricultural and potentially medical mycology settings .

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